

An In-depth Technical Guide to (4-Chloropyridin-3-yl)methanol

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Compound of Interest

Compound Name: (4-Chloropyridin-3-yl)methanol

Cat. No.: B068116

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This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on **(4-Chloropyridin-3-yl)methanol**. It delves into its core chemical profile, synthesis, applications, and safety protocols, providing expert insights into its utility as a critical building block in modern chemistry.

Introduction: Strategic Importance in Synthesis

(4-Chloropyridin-3-yl)methanol is a functionalized pyridine derivative whose strategic importance lies in the orthogonal reactivity of its three key structural features: the pyridine ring, the chloro substituent, and the hydroxymethyl group. This trifecta of functionality makes it a versatile and highly valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.^[1] The pyridine core is a prevalent scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and its metabolic stability. The chloro group acts as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity, while the primary alcohol (methanol) group allows for straightforward derivatization through oxidation, esterification, or conversion to a leaving group.

Its application is particularly noted in the synthesis of nicotinic acetylcholine receptor modulators and compounds targeting neurological disorders.^[1] Understanding the nuances of its synthesis, reactivity, and handling is therefore paramount for any scientist looking to leverage its synthetic potential.

Compound Profile and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are the foundation of successful and reproducible research.

Property	Value	Source
CAS Number	189449-41-0	[1]
Molecular Formula	C ₆ H ₆ CINO	[1]
Molecular Weight	143.57 g/mol	[1]
MDL Number	MFCD09743993	[1]
Appearance	White to off-white solid	[2]
Storage	Room temperature, in a dry, dark place under an inert atmosphere	[1] [2]

Synthesis and Purification: A Validated Protocol

The most common and reliable method for synthesizing **(4-Chloropyridin-3-yl)methanol** is through the reduction of a corresponding carboxylic acid ester, such as ethyl 4-chloronicotinate. This approach is favored due to the commercial availability of the starting material and the high efficiency of the reduction.

Rationale for Reagent Selection

The choice of reducing agent is critical. While various hydrides can reduce esters, Lithium aluminum hydride (LiAlH₄) is selected for its high reactivity, which ensures a complete and rapid conversion.

- **Expertise & Causality:** Unlike milder reagents like sodium borohydride (NaBH₄), which are generally ineffective for ester reduction, LiAlH₄ is a potent nucleophilic hydride source capable of reducing the ester carbonyl to the primary alcohol. The reaction is conducted in an anhydrous ethereal solvent, typically tetrahydrofuran (THF), to prevent the violent and uncontrolled quenching of the highly reactive LiAlH₄ by protic solvents like water or alcohols.

Cooling the reaction to -78°C initially is a crucial safety and selectivity measure. It controls the initial exothermic burst upon adding the ester and minimizes potential side reactions.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating reaction, quench, workup, and purification steps to ensure the isolation of a high-purity product. A similar procedure is well-documented for analogous substrates.[\[2\]](#)

Step 1: Reaction Setup

- A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with Lithium aluminum hydride (1.1 eq.) suspended in anhydrous THF (approx. 10 mL per gram of LiAlH₄).
- The suspension is cooled to -78°C using a dry ice/acetone bath.

Step 2: Addition of Ester

- A solution of ethyl 4-chloronicotinate (1.0 eq.) in anhydrous THF (approx. 5 mL per gram of ester) is added dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below -65°C.
- Upon completion of the addition, the reaction mixture is stirred at -78°C for 3 hours.

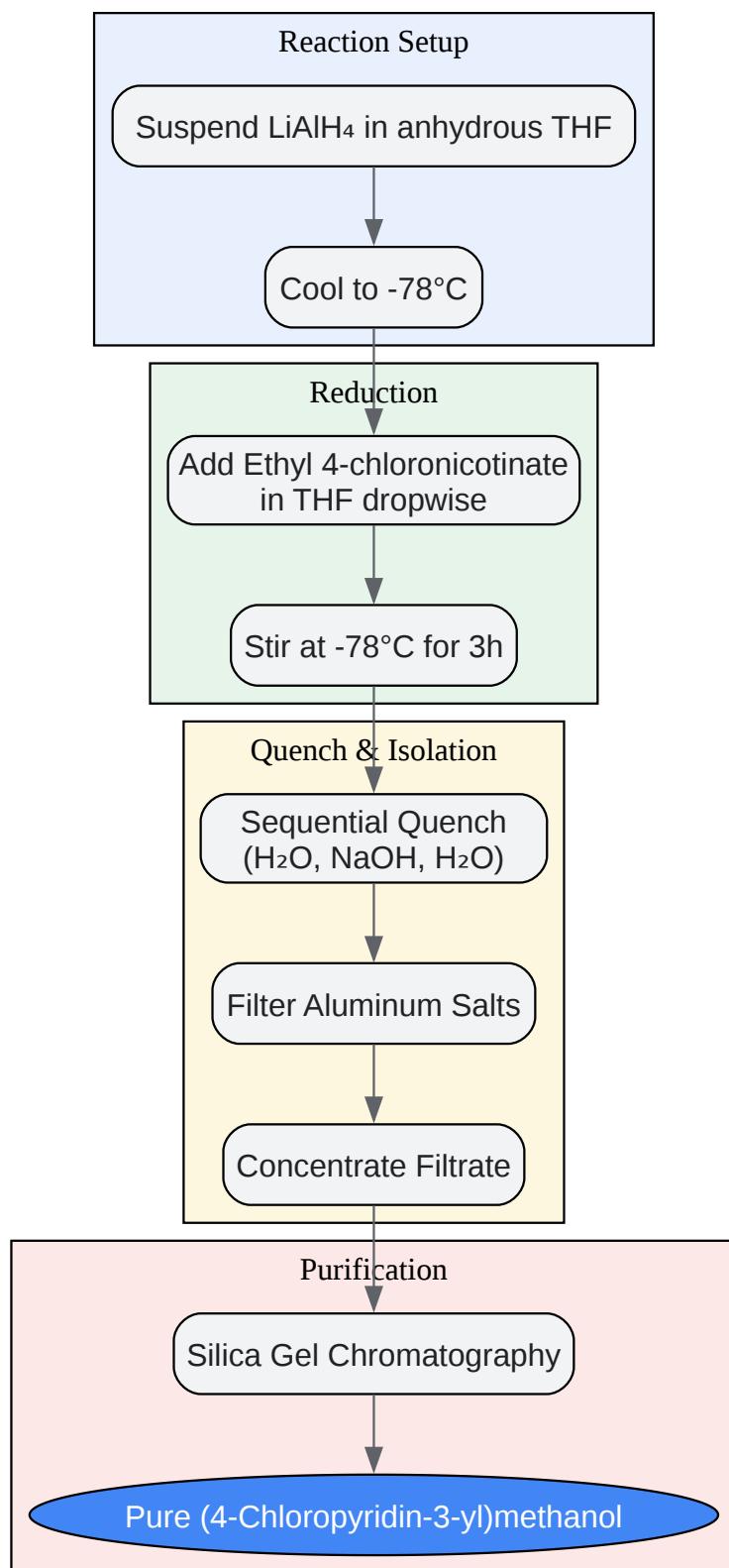
Step 3: Reaction Quench (Fieser Workup)

- The reaction is carefully quenched by the sequential, slow, dropwise addition of:
 - Water (X mL, where X = grams of LiAlH₄ used)
 - 15% aqueous NaOH (X mL)
 - Water (3X mL)
- The mixture is allowed to warm to room temperature and stirred vigorously for 1 hour until a granular white precipitate forms. This method is highly reliable for safely quenching LiAlH₄ and generating easily filterable aluminum salts.

Step 4: Isolation and Purification

- The solid aluminum salts are removed by filtration through a pad of Celite®, and the filter cake is washed thoroughly with additional THF or ethyl acetate.
- The combined organic filtrates are concentrated under reduced pressure to yield the crude product.
- The resulting residue is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford **(4-Chloropyridin-3-yl)methanol** as a solid.

Synthesis Workflow Diagram

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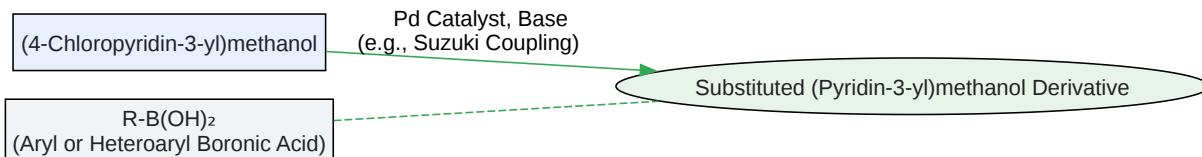
Caption: Workflow for the synthesis of **(4-Chloropyridin-3-yl)methanol**.

Applications in Research and Development

The utility of **(4-Chloropyridin-3-yl)methanol** stems from its role as a versatile intermediate. The chlorine atom is a key functional group for introducing diversity through metal-catalyzed cross-coupling reactions.

Role in Cross-Coupling Reactions

The 4-position of the pyridine ring is susceptible to nucleophilic substitution, but more commonly, the chloro group serves as an electrophilic partner in reactions like the Suzuki-Miyaura coupling.



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Caption: Suzuki coupling using **(4-Chloropyridin-3-yl)methanol**.

This strategy is fundamental in medicinal chemistry for synthesizing biaryl compounds, which are common motifs in active pharmaceutical ingredients (APIs).^[3] The ability to install various aryl or heteroaryl groups at the 4-position allows for extensive Structure-Activity Relationship (SAR) studies.

Derivatization of the Methanol Group

The primary alcohol provides another site for modification:

- Oxidation: Oxidation to the corresponding aldehyde (4-chloro-3-pyridinecarboxaldehyde) using mild reagents like manganese dioxide (MnO_2) or Dess-Martin periodinane opens up access to further carbon-carbon bond formations (e.g., Wittig, Grignard reactions) or reductive amination.

- Conversion to a Leaving Group: The alcohol can be converted into a better leaving group, such as a tosylate or mesylate, or directly to an alkyl halide (e.g., using SOCl_2). This activates the benzylic-like position for nucleophilic substitution, enabling the introduction of amines, azides, cyanides, and other functional groups.

These dual handles for reactivity make the title compound a powerful tool for building diverse chemical libraries for drug discovery.[\[1\]](#)

Analytical Characterization

Confirming the identity and purity of the synthesized material is non-negotiable. Standard analytical techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR will show characteristic signals for the two aromatic protons on the pyridine ring, a singlet for the benzylic-like CH_2 group, and a broad singlet for the OH proton.
 - ^{13}C NMR will show distinct signals for the six carbon atoms.
- Mass Spectrometry (MS): Will confirm the molecular weight (143.57 g/mol) and show a characteristic isotopic pattern (approx. 3:1 ratio for M^+ and $\text{M}+2$ peaks) due to the presence of the chlorine atom.
- Infrared (IR) Spectroscopy: Will display a broad absorption band in the $3200\text{-}3400\text{ cm}^{-1}$ region, characteristic of the O-H stretch of the alcohol.

Safety and Handling

As with any chlorinated heterocyclic compound, appropriate safety precautions are essential.

- Hazard Classification: The hydrochloride salt is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[\[4\]](#) Similar hazards should be assumed for the free base.
- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Handling Precautions: Avoid creating dust. Avoid contact with skin, eyes, and clothing.[6]
Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][6]

Conclusion

(4-Chloropyridin-3-yl)methanol is more than just a chemical; it is a strategic enabler for innovation in pharmaceutical and materials science. Its well-defined reactivity, underpinned by the chloro and hydroxymethyl functional groups, provides a reliable and versatile platform for the synthesis of novel and complex molecules. By understanding the principles of its synthesis, handling, and downstream applications as detailed in this guide, researchers can confidently and effectively integrate this valuable building block into their discovery workflows.

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